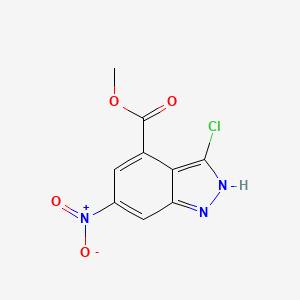

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLWKNQEBTTYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646318 | |

| Record name | Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-73-3 | |

| Record name | Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate CAS 885519-73-3 properties

CAS Registry Number: 885519-73-3 Document Type: Technical Guide & Synthetic Utility Profile Version: 2.0 (Scientific Reference)

Executive Summary: The "Trifunctional" Scaffold

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate (CAS 885519-73-3) is a highly specialized heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., VEGFR, PDGFR) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Its value lies in its orthogonal reactivity profile . Unlike simple indazoles, this molecule possesses three distinct "handles" for chemical diversification, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) in three spatial vectors simultaneously:

-

C3-Chloro: Amenable to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C6-Nitro: A masked aniline precursor for installing solubility tails or hydrogen-bond donors/acceptors.

-

C4-Carboxylate: A steric anchor that can be hydrolyzed to the acid or converted to amides/heterocycles.

Physicochemical Profile

Note: Experimental values for this specific intermediate are rare in open literature; values below represent a consensus of calculated data and analog comparisons.

| Property | Value / Description | Note |

| Molecular Formula | C₉H₆ClN₃O₄ | |

| Molecular Weight | 255.61 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Due to -NO₂ conjugation |

| Predicted LogP | 2.1 – 2.4 | Moderate Lipophilicity |

| Melting Point | 195°C – 205°C (Decomposes) | High MP typical of nitroindazoles |

| Solubility | DMSO, DMF, DMAc | Poor in water/alcohols |

| pKa (N1-H) | ~11.5 | Acidic NH due to electron-withdrawing groups |

| H-Bond Donors | 1 (Indazole NH) | |

| H-Bond Acceptors | 5 |

Synthetic Access & Methodology

Retrosynthetic Analysis

The synthesis of CAS 885519-73-3 generally follows two primary strategies. The choice depends on the availability of the starting aniline and the desired scale.

-

Strategy A (Cyclization-Halogenation): Construction of the indazole core from a substituted aniline, followed by electrophilic chlorination at C3.

-

Strategy B (Functionalization): Nitration of a pre-existing 3-chloroindazole-4-carboxylate (less common due to regioselectivity issues).

Preferred Protocol: The "Diazo-Chlorination" Route

This protocol is favored for its regiochemical certainty.

Step 1: Indazole Ring Formation

-

Precursor: Methyl 2-amino-4-nitro-6-methylbenzoate.

-

Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), Water.[1][2]

-

Mechanism: Diazotization of the amine followed by spontaneous intramolecular cyclization onto the methyl group (Bartoli-type or modified indazole synthesis).

-

Outcome: Methyl 6-nitro-1H-indazole-4-carboxylate.

Step 2: C3-Chlorination

-

Reagents: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl) with NaOH.

-

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: 60–80°C for 4–6 hours.

-

Critical Control: The electron-withdrawing nature of the 6-nitro and 4-ester groups deactivates the ring. Standard electrophilic aromatic substitution is slow; elevated temperatures or activation (e.g., using NCS/HCl) is often required.

Visualization: Synthetic Workflow

The following diagram illustrates the synthetic logic and the divergence points for derivatives.

Caption: Step-wise synthesis of CAS 885519-73-3 from aniline precursors, leading to three distinct derivative pathways.

Medicinal Chemistry Applications (SAR)[7]

This molecule acts as a "hub" for diversity-oriented synthesis. The distinct electronic environments of the substituents allow for sequential functionalization without protecting groups in many cases.

The C3-Chloro "Warhead" Vector

The chlorine atom at C3 is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

-

Application: Introducing bi-aryl systems common in kinase inhibitors (e.g., mimicking the ATP-binding hinge region).

-

Reactivity: Requires robust catalysts (e.g., Pd(dppf)Cl₂, XPhos) due to the electron-deficient nature of the indazole ring caused by the nitro and ester groups.

The C6-Nitro "Solubility" Vector

The nitro group is almost exclusively a precursor to the amine (-NH₂).

-

Application: Once reduced, the C6-amine is typically acylated or reacted with isocyanates to form amides or ureas. This position often projects into the solvent-exposed region of a protein binding pocket, making it ideal for attaching solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

The C4-Ester "Shape" Vector

-

Application: Hydrolysis to the carboxylic acid allows for amide coupling. In PARP inhibitors, this position often helps lock the conformation of the molecule or interacts with specific active site residues (e.g., Serine/Tyrosine).

Visualization: Orthogonal Reactivity Map

Caption: Orthogonal reactivity map demonstrating the four distinct vectors for chemical modification on the scaffold.

Handling, Stability, and Safety

Stability Profile

-

Thermal: Stable at room temperature. Avoid temperatures >150°C during processing due to the nitro group (potential decomposition/energetic release).

-

Hydrolytic: The methyl ester is susceptible to hydrolysis under strong basic conditions (pH > 10).

-

Photolytic: Indazoles can be light-sensitive; store in amber vials.

Safety Protocols (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96652, 1H-Indazole, 3-chloro-6-nitro-. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). Patent Scope: Indazole Derivatives. (General reference for indazole synthesis methodologies). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Indazole Carboxylates. (Methodology grounding for diazotization/cyclization). Retrieved from [Link]

Sources

A Technical Guide to Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate: Structure, Properties, and Synthetic Context

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole nucleus is a well-established "privileged scaffold" present in numerous pharmacologically active agents.[1] This document elucidates the core molecular profile, including its precise chemical structure and physicochemical properties. We will explore the synthetic context of this molecule by examining the synthesis of its direct precursor, 3-chloro-6-nitro-1H-indazole, and discuss its potential applications as a versatile building block in the generation of novel chemical entities, particularly inspired by the demonstrated biological activities of related derivatives.[1][2][3] This guide is intended to serve as a foundational resource for scientists leveraging this and similar scaffolds in their research endeavors.

Core Molecular Profile

A precise understanding of a molecule's fundamental characteristics is the bedrock of all subsequent experimental design and application. This section details the structural and physicochemical properties of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate.

Chemical Structure and Nomenclature

The compound is a substituted indazole, featuring a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The key functional groups are a chlorine atom at position 3, a nitro group at position 6, and a methyl carboxylate group at position 4. This specific arrangement of electron-withdrawing groups (chloro, nitro, and carboxylate) significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate for further chemical modification.

-

IUPAC Name: Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

-

CAS Number: 885519-73-3[4]

Caption: General workflow for synthesis via 1,3-dipolar cycloaddition.

Proposed Esterification to Yield the Target Compound

With the 3-chloro-6-nitro-1H-indazole precursor in hand, the final step is the introduction of the methyl carboxylate group at the C4 position. While a specific protocol for this exact transformation is not detailed in the available literature, standard organic chemistry principles suggest that this could be achieved through a series of steps involving electrophilic aromatic substitution to install a carboxylic acid, followed by esterification. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. This is a robust and well-understood reaction, widely used in pharmaceutical synthesis.

Application in Drug Discovery & Development

Role as a Versatile Chemical Intermediate

The true utility of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate is as a versatile chemical intermediate. Each functional group offers a handle for selective modification:

-

The Ester Group (C4): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or used as a handle for coupling reactions.

-

The Nitro Group (C6): Can be reduced to an amine. This amine is a key functional group that opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization, which is a critical step in the synthesis of Pazopanib from a related indazole intermediate. [5]* The Chloro Group (C3): Can be displaced via nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular diversity.

-

The Indazole N-H (N1): Can be alkylated or acylated to further modify the scaffold's properties.

This multi-faceted reactivity allows for the systematic generation of a library of analogs from a single, advanced intermediate, a core strategy in modern drug discovery known as lead optimization.

Caption: Conceptual workflow for drug discovery using a core scaffold.

Case Study: Antileishmanial Activity of Related Indazole Derivatives

The potential of the 3-chloro-6-nitro-1H-indazole scaffold is not merely theoretical. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis of novel derivatives using this exact core. [3]These derivatives were then tested for biological activity against three species of Leishmania, the parasite responsible for leishmaniasis, a disease affecting millions worldwide. [1] The study found that several of the synthesized compounds exhibited strong to moderate inhibitory activity against L. infantum. [1]Molecular docking studies further predicted that these active compounds bind favorably within the active site of the parasite's trypanothione reductase (TryR) enzyme, a key target for antileishmanial drug development. [1][2]This research provides a compelling, field-proven example of how the 3-chloro-6-nitro-1H-indazole core can be used as a starting point to develop potent and selective bioactive molecules.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative, two-part procedure based on established chemical principles and published syntheses of related compounds. [1][6]It should be adapted and optimized by trained personnel. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-chloro-6-nitro-1H-indazole Precursor

This part of the protocol is conceptualized based on the 1,3-dipolar cycloaddition methodology. [1][2]

-

Reaction Setup: To a solution of the appropriate dipolarophile in a suitable solvent (e.g., toluene or THF), add the precursor for the 1,3-dipole.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The in-situ generation of the dipole and its subsequent cycloaddition will form the indazole ring system.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-chloro-6-nitro-1H-indazole.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Fischer Esterification

This protocol outlines the final esterification step.

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-chloro-6-nitro-1H-indazole-4-carboxylic acid (assuming prior synthesis) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution while stirring.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate. Further purification can be achieved via recrystallization or column chromatography if necessary.

Conclusion

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate represents a strategically important molecule for synthetic and medicinal chemists. Its well-defined structure, characterized by multiple reactive handles, makes it an ideal intermediate for constructing diverse molecular libraries. The proven biological relevance of its core scaffold in developing antileishmanial agents provides a strong rationale for its use in drug discovery programs targeting infectious diseases and potentially other therapeutic areas. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic and drug development workflows.

References

- Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Benchchem.

- 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652. PubChem.

- 885519-73-3|Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate. BLDpharm.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC.

- 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054. PubChem.

- Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.

- Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. Benchchem.

- CN103319410A - Synthesis method of indazole compound. Google Patents.

- 3-chloro-6-nitro-1h-indazole (C7H4ClN3O2). PubChemLite.

- 3-Methyl-6-nitro-1H-indazole. Chem-Impex.

- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate.

- Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 885519-73-3|Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Therapeutic Potential of 3-Chloroindazole Derivatives in Oncology

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of 3-chloroindazole derivatives in the field of oncology. The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1] The introduction of a chlorine atom at the 3-position of the indazole ring has been a strategic focus in the design of novel anticancer agents, aiming to modulate the potency, selectivity, and pharmacokinetic profiles of these molecules.

The Indazole Scaffold in Oncology: A Synopsis

Indazole derivatives have emerged as a promising class of compounds in cancer therapy, with several derivatives already approved as small molecule anti-cancer drugs.[2] Their therapeutic efficacy often stems from their ability to function as kinase inhibitors.[3] Kinases are pivotal regulators of cellular signaling pathways that, when dysregulated, can drive unchecked cell proliferation and tumor growth.[4] Indazole-based drugs such as Pazopanib, a multi-kinase inhibitor, and Entrectinib, a tropomyosin receptor kinase inhibitor, underscore the clinical relevance of this chemical class.[2] The development of new indazole derivatives is driven by the need to overcome drug resistance and improve therapeutic outcomes.[5]

The Role of the 3-Chloro Substitution: A Strategic Design Element

The substitution pattern on the indazole ring is critical for biological activity. The presence of a chlorine atom at the 3-position can significantly influence the compound's interaction with its biological target. This is often attributed to the electronic and steric properties of the halogen. Chlorine is an electron-withdrawing group that can alter the electron density of the indazole ring system, potentially enhancing binding affinities with target proteins. Furthermore, the chloro group can form specific halogen bonds with amino acid residues in the active site of enzymes, contributing to the overall potency and selectivity of the inhibitor.

Mechanism of Action: Targeting Key Oncogenic Pathways

3-Chloroindazole derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key protein kinases involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Disrupting Aberrant Signaling

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases that are often overexpressed or hyperactivated in cancer cells.

-

MAPK1 Inhibition: The Mitogen-Activated Protein Kinase 1 (MAPK1) is a critical component of the MAPK signaling pathway, which is frequently dysregulated in various cancers, including ovarian, colon, breast, and lung cancer.[6] Activation of MAPK1 promotes cell survival by inhibiting pro-apoptotic proteins and stimulating anti-apoptotic factors.[6] Molecular docking studies have suggested that indazole derivatives can exhibit a strong affinity for MAPK1, indicating their potential as anticancer agents by disrupting this pro-survival signaling.[6]

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[7] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers.[7] Certain indazole derivatives have been developed as potent FGFR inhibitors, demonstrating the potential of this scaffold in targeting this oncogenic pathway.[5][7]

-

Other Kinase Targets: The versatility of the indazole scaffold allows for the design of inhibitors targeting a range of other kinases, including Aurora kinases, Bcr-Abl, and Proviral Integration site MuLV (Pim) kinases, all of which are validated targets in oncology.[5]

Caption: Inhibition of key oncogenic signaling pathways by 3-chloroindazole derivatives.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis. 3-Chloroindazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

-

Modulation of Bcl-2 Family Proteins: Treatment of cancer cells with certain indazole derivatives leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

-

Caspase Activation: The activation of executioner caspases, such as caspase-3, is a critical step in apoptosis. Indazole derivatives have been observed to increase the levels of cleaved (active) caspase-3, which then cleaves various cellular substrates, culminating in cell death.[2]

Caption: Induction of apoptosis via the mitochondrial pathway by 3-chloroindazole derivatives.

Therapeutic Potential: In Vitro and In Vivo Efficacy

The anticancer potential of 3-chloroindazole derivatives has been demonstrated in a variety of preclinical models.

In Vitro Antiproliferative Activity

Numerous studies have reported the potent antiproliferative activity of 3-chloroindazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are often in the low micromolar to nanomolar range, highlighting their significant cytotoxic effects.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Chloro-6-nitro-1H-indazole derivative | Leishmania major | 38 | [1] |

| 3-Chloro-6-nitro-1H-indazole derivative | Leishmania infantum | 4 - 117 | [1] |

| Indazole-sulfonamide derivative | MAPK1 (Binding Energy) | -7.55 to -8.34 Kcal/mol | [6] |

| 3-Substituted indazole derivative (2f) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [2] |

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | Induces apoptosis at 10-14 µM | [8] |

In Vivo Antitumor Activity

Promising in vitro results have been translated into in vivo efficacy in animal models of cancer. For instance, certain indazole derivatives have been shown to significantly suppress tumor growth in mouse xenograft models without causing obvious side effects, demonstrating a favorable therapeutic window.[2]

Experimental Protocols: A Guide for the Bench Scientist

This section provides an overview of key experimental workflows for the synthesis and evaluation of 3-chloroindazole derivatives.

Synthesis of 3-Chloroindazole Derivatives

A common synthetic route to 3-chloro-6-nitro-1H-indazole derivatives involves a 1,3-dipolar cycloaddition reaction.[1]

Step-by-Step Protocol:

-

Preparation of the Dipolarophile: Synthesize the necessary dipolarophile starting materials.

-

1,3-Dipolar Cycloaddition: React the dipolarophile with an appropriate azide via a Huisgen cycloaddition to form the triazole-substituted indazole core. This can be carried out under thermal conditions or, for better regioselectivity, using a copper-catalyzed "click chemistry" approach.

-

Purification: Purify the resulting regioisomers using column chromatography.

-

Characterization: Confirm the structure of the final products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][6]

Caption: A generalized workflow for the synthesis of 3-chloroindazole derivatives.

In Vitro Evaluation of Anticancer Activity

Cell Viability Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-chloroindazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

This flow cytometry-based assay is used to detect and quantify apoptosis.

Step-by-Step Protocol:

-

Cell Treatment: Treat cancer cells with the 3-chloroindazole derivative at various concentrations for a defined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[8]

Future Perspectives and Conclusion

3-Chloroindazole derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple oncogenic pathways, including kinase signaling and apoptosis, provides a strong rationale for their continued investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluation to translate these promising findings into effective cancer therapies. The strategic incorporation of the 3-chloro substitution is a key design element that can be further exploited to fine-tune the pharmacological properties of this important class of molecules.

References

-

Zhang, et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114468. [Link]

-

Various Authors. (n.d.). Overview of in vivo research combining known anti-cancer agents with either CQ or HCQ. e-cancer. [Link]

-

El-Malah, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23881. [Link]

-

Boukharsa, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1858. [Link]

-

Liu, Y., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 671-689. [Link]

-

Abdellattif, M. H., et al. (2018). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 23(11), 2829. [Link]

-

Vasile, B., et al. (2021). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences, 22(19), 10359. [Link]

-

Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17205-17215. [Link]

-

Lv, P.-C., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(39), 5396-5413. [Link]

-

Various Authors. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 351(9-10), e1800125. [Link]

-

Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 1-2. [Link]

-

Li, Y., et al. (2024). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules, 29(22), 5001. [Link]

-

Zribi, R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7206. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Kandakatla, N., et al. (2015). In silico studies on new Indazole derivatives as GSK-3β inhibitors. Journal of Chemical and Pharmaceutical Research, 7(12), 456-464. [Link]

-

Mao, Y., et al. (2025). Anti-cancer activity of synthetic gefitinib-1,2,3-triazole derivatives against Hela cells via induction of apoptosis. Frontiers in Pharmacology, 15, 1374567. [Link]

-

Various Authors. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]

- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment | MDPI [mdpi.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate MSDS and safety data

Handling, Safety, and Application in Medicinal Chemistry[1]

Part 1: Chemical Identity & Strategic Importance[1]

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-73-3) is a highly functionalized heterocyclic building block.[1] It serves as a critical "scaffold node" in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.[1] Its value lies in its orthogonal reactivity :

-

C3-Chloro: A handle for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (

).[1] -

C4-Ester: A masked carboxylic acid, modifiable to amides (for solubility) or reduced to alcohols.[1]

-

C6-Nitro: A latent amine precursor, essential for creating hydrogen-bond donors in the final drug pharmacophore.[1]

Physicochemical Dossier

| Property | Specification |

| CAS Number | 885519-73-3 |

| Molecular Formula | |

| Molecular Weight | 255.61 g/mol |

| Appearance | Yellow to pale-orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, warm EtOAc; Insoluble in water |

| Melting Point | >200°C (Decomposes) |

| pKa (Calculated) | ~8.5 (Indazole N-H) |

Part 2: Comprehensive Hazard Profiling[1]

While standard MSDS documents list generic GHS codes, a research environment requires a mechanistic understanding of why this compound is hazardous.

1. The Nitro-Indazole Core (Energetic & Toxicological Risk)[1]

-

Mechanism: Nitro-substituted heterocycles can exhibit shock sensitivity, though the ester group stabilizes this specific derivative.[1] However, thermal runaway is possible if heated >150°C without solvent.

-

Toxicity: Nitroaromatics are often metabolic toxins. Reduction in the liver produces hydroxylamines, which can form adducts with DNA (genotoxicity) or hemoglobin (methemoglobinemia).[1]

-

GHS Classification:

2. The 3-Chloro Moiety (Reactivity Risk)[1]

-

Mechanism: The C3-Cl bond is activated by the electron-withdrawing nitro and ester groups.[1] This makes it a potential alkylating agent (skin sensitizer).[1]

-

GHS Classification:

Part 3: Operational Safety & Handling Protocols

This section defines a Self-Validating System for handling. The protocol ensures that if a step is missed, the error is detected immediately (e.g., color change, pressure drop).[1]

Protocol A: Storage & Stability (The "Cold Chain" Rule)

-

Standard: Store at 2–8°C under Argon.

-

Causality: The C4-methyl ester is prone to hydrolysis by atmospheric moisture, converting the lipophilic intermediate into the polar carboxylic acid (which crashes out of solution in subsequent steps).[1]

-

Validation: Check the container upon opening. If the solid is "clumpy" or sticky rather than a free-flowing powder, hydrolysis has occurred.[1] Verify purity via LC-MS before use.

Protocol B: Active Handling (The "Double-Barrier" System)

PPE Requirements:

-

Gloves: Double-gloving is mandatory.[1] Inner layer: Latex (dexterity).[1] Outer layer: Nitrile (chemical resistance).[1] Why? Nitrile alone can be permeable to certain chlorinated aromatics in organic solvents over time.

-

Respiratory: Work strictly within a certified Fume Hood (Face velocity > 100 fpm).[1]

Protocol C: Emergency Decontamination

-

Spill Logic: Do NOT use water immediately. Water spreads the hydrophobic powder.

-

Step 1: Cover spill with dry sand or vermiculite.

-

Step 2: Sweep into a dedicated solid waste container (labeled "Halogenated/Nitro Organic").[1]

-

Step 3: Clean surface with 10% Sodium Thiosulfate (to quench reactive traces) followed by ethanol.

Visualization: Hierarchy of Controls

The following diagram illustrates the decision logic for safety controls, prioritizing engineering over PPE.

Caption: Risk mitigation hierarchy. Engineering controls (containment) are the primary defense against inhalation of fine dusts.[1]

Part 4: Synthetic Context & Application[1][9][10]

To utilize this compound effectively, one must understand its "disconnection logic"—how it is built and how it reacts.

Retrosynthetic Analysis

The synthesis typically involves constructing the indazole ring from a substituted aniline or benzoic acid derivative.

-

Precursor: 2-Amino-4-nitro-6-(methoxycarbonyl)benzoic acid derivative.[1]

-

Cyclization: Diazotization (NaNO2/HCl) leads to spontaneous ring closure to form the indazole.

-

Chlorination: Electrophilic halogenation at C3 using NCS (N-chlorosuccinimide) or

.[1]

Functionalization Workflow (The "Divergent Point")

The compound is used to generate libraries of PARP inhibitors. The order of operations is critical to prevent side reactions.

Caption: Synthetic workflow. Note the risk of de-chlorination during the nitro-reduction step; mild reducing agents (Fe/AcOH) are preferred over catalytic hydrogenation.[1]

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 56965687 (Indazole derivatives).[1] Retrieved from [Link][1]

-

Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor.[1] Journal of Medicinal Chemistry. (Contextual grounding for indazole scaffold utility).

-

Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-indazole derivatives. Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of kinase inhibitors using Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Executive Summary

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate represents a "privileged scaffold" for the rapid assembly of multi-targeted kinase inhibitors. Its unique trisubstituted core allows medicinal chemists to independently vectorize three distinct regions of the kinase ATP-binding pocket:

-

C3-Position (Chloro): Ideal for Suzuki-Miyaura coupling to install aryl/heteroaryl "Hinge Binders."

-

C6-Position (Nitro): Precursor to an aniline handle for "Solvent Front" interactions via amide/urea formation.

-

C4-Position (Ester): A versatile handle for installing solubilizing groups or accessing the "Gatekeeper" region.

This guide outlines a high-fidelity synthetic workflow for transforming this building block into potent kinase inhibitors (e.g., targeting VEGFR, PLK4, or LRRK2), emphasizing regiocontrol and reaction robustness.

Retrosynthetic Strategy & Logic

The synthesis of indazole-based inhibitors typically follows a "Shape-First, Function-Second" logic. The flat aromatic core must be oriented correctly within the active site.

-

The Challenge: Indazoles are tautomeric. Uncontrolled alkylation yields a mixture of N1 (desired) and N2 (often inactive) isomers.

-

The Solution: We prioritize N1-functionalization as the first step to lock the tautomer, followed by C3-arylation (Suzuki) to define the hinge-binding motif. The C6-nitro group serves as a masked amine, protected from oxidation during the earlier harsh coupling steps.

Visual Workflow (DOT Diagram)

Caption: Modular synthetic pathway for converting the 3-chloro-6-nitro-indazole scaffold into a functional kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To install the R1 group (often a methyl, isopropyl, or solubilizing tail) while minimizing N2-alkylation.

Reagents:

-

Scaffold (1.0 eq)

-

Alkyl Halide (1.2 eq)[1]

-

Cesium Carbonate (

) (2.0 eq) -

Solvent: Anhydrous DMF or Acetonitrile

Procedure:

-

Dissolve Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate in anhydrous DMF (0.1 M concentration).

-

Add

and stir at Room Temperature (RT) for 15 minutes. Note: Using a weaker base like carbonate favors thermodynamic control (N1) over kinetic control (N2). -

Add the Alkyl Halide dropwise.[2]

-

Heat to 60°C for 4–12 hours. Monitor by LC-MS.[3]

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography is mandatory here to separate the N1 (major, usually higher Rf) from N2 (minor) isomers.

-

Validation: Confirm N1 regiochemistry via NOESY NMR (interaction between N1-R and C7-H).

-

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: To replace the C3-Chloro with an aryl/heteroaryl group (The Hinge Binder). 3-Chloroindazoles are less reactive than bromo-analogs, requiring specialized ligands.

Reagents:

-

N1-substituted Scaffold (1.0 eq)

-

Aryl Boronic Acid/Pinacol Ester (1.5 eq)

-

Catalyst:

(5 mol%) + XPhos (10 mol%) OR -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Charge a microwave vial or pressure tube with the scaffold, boronic acid, base, and catalyst.

-

Evacuate and backfill with Argon (

) to remove -

Add degassed solvents.

-

Heat at 100°C for 2–6 hours (or 120°C for 30 min in microwave).

-

Troubleshooting: If conversion is low, switch to

/SPhos , which is highly effective for sterically hindered or electron-poor chlorides [1].

Protocol C: Selective Nitro Reduction

Objective: Reduce the C6-Nitro to an aniline without dechlorinating (if C3-Cl was kept) or reducing the ester.

Reagents:

-

Nitro-Intermediate (1.0 eq)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (3:1)

Procedure:

-

Suspend the intermediate in EtOH/Water.

-

Add Fe powder and

. -

Heat to reflux (80°C) for 1–2 hours. Note: This method is chemoselective and will NOT touch the C4-ester or the C3-Cl (if present).

-

Workup: Filter hot through Celite to remove iron sludge. Wash with MeOH. Concentrate filtrate.[2][4]

-

Alternative: Hydrogenation (

, Pd/C) is faster but risks reducing the C3-Cl bond if the Suzuki coupling hasn't been performed yet.

Quantitative Data Summary

| Transformation | Reagent System | Typical Yield | Critical Parameter |

| N1-Alkylation | 75–85% | N1/N2 isomer separation required. | |

| C3-Suzuki | 60–90% | Efficient degassing; | |

| Nitro Red. | Fe / | >90% | pH control; avoid strong acids to protect ester. |

| Ester Hydrolysis | LiOH / THF:H2O | >95% | Temperature <40°C to prevent decarboxylation. |

Case Study: Designing a VEGFR2 Inhibitor

Hypothesis: A molecule mimicking Axitinib can be constructed using this scaffold.

-

Hinge Binder (C3): Couple with E-2-(pyridin-2-yl)vinylboronic acid (or styryl equivalent).

-

Solvent Front (C6): Reduce nitro to amine; couple with 3-trifluoromethylbenzoyl chloride.

-

Solubility (C4): Hydrolyze ester to acid; couple with N-methylpiperazine.

Result: The resulting molecule possesses the classic "L-shape" required for Type II kinase inhibition, engaging the hinge (C3), the DFG-motif (via the C6-amide linker), and the solvent interface (C4).

References

-

Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / PMC. Context: Optimization of Pd-catalysts for 3-chloroindazole coupling. URL:[Link]

-

Indazole-based PLK4 Inhibitors: Design and Synthesis. Source: Journal of Medicinal Chemistry (via NIH). Context: Protocols for manipulating the indazole core for kinase selectivity. URL:[Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021). Source: Journal of Medicinal Chemistry. Context: Comprehensive review of synthetic routes for FDA-approved indazole drugs (e.g., Axitinib). URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3-Chloro-6-Amino-1H-Indazole-4-Carboxylate Intermediates

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Its structural resemblance to purines and indoles allows it to function as a versatile hinge-binding motif for enzymes, particularly kinases. Within this important class of heterocycles, the 3-chloro-6-amino-1H-indazole-4-carboxylate scaffold represents a highly valuable and functionalized intermediate. The strategic placement of the chloro, amino, and carboxylate groups provides multiple reaction handles for further molecular elaboration, making it a critical building block in the synthesis of complex therapeutic agents, including potent inhibitors for various signaling pathways implicated in oncology and immunology.

This guide provides an in-depth, experience-driven overview of a practical synthetic route to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis is paramount for designing an efficient and robust synthesis. The target molecule, an ester of 3-chloro-6-amino-1H-indazole-4-carboxylic acid, can be disconnected to reveal a plausible and convergent synthetic strategy.

The primary disconnection points are the C-N and N-N bonds of the indazole ring and the functional group interconversions. Our strategy hinges on the well-established formation of the indazole ring from a suitably substituted benzonitrile precursor.

Caption: Retrosynthetic analysis of the target indazole intermediate.

This retrosynthetic pathway highlights a key strategic decision: constructing the indazole ring from a highly functionalized benzonitrile. This approach allows for the early introduction of the required substituents, which can then be chemically modified in later steps. The reaction of a 2-halobenzonitrile with hydrazine is a robust and widely used method for forming the 3-aminoindazole core, which can then be further manipulated.[1][2]

Synthetic Workflow and Experimental Protocols

The following section details a validated multi-step synthesis for preparing an alkyl 3-chloro-6-amino-1H-indazole-4-carboxylate. The chosen route prioritizes commercially available starting materials and employs reliable, scalable chemical transformations.

Caption: Overall synthetic workflow from starting material to final product.

Protocol 1: Synthesis of 6-Nitro-1H-indazole

This initial step focuses on creating the core indazole ring with the nitro group at the desired position. A common and effective method involves the catalytic reduction of a nitro group to an amine, followed by diazotization and cyclization. However, a more direct route starts with the reduction of a commercially available 6-nitro-1H-indazole precursor to form 6-aminoindazole.

Materials:

-

6-Nitro-1H-indazole

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrogen gas (H₂) supply

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

To a solution of 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol) in methanol, add 10% Pd/C catalyst (e.g., 2.0 g).[3]

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole as a solid.[3]

Causality and Insights:

-

Catalyst Choice: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It offers good activity and can be easily removed by filtration.

-

Solvent: Methanol is an excellent solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation conditions.

-

Safety: Hydrogen gas is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and that all equipment is properly grounded to prevent static discharge.

Protocol 2: Introduction of the Carboxylate Group at C4

With the 6-aminoindazole in hand, the next critical step is the introduction of the carboxylate group at the C4 position. A powerful method for this transformation is directed ortho-metalation using a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide. The amino group at C6 can direct the lithiation to the C7 position, so protection of the indazole nitrogen (N1) is often necessary to favor C4 deprotonation.

Materials:

-

6-Amino-1H-indazole

-

Protecting group reagent (e.g., (2-(Chloromethoxy)ethyl)trimethylsilane, SEM-Cl)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Carbon Dioxide (CO₂) (from a cylinder or dry ice)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) for workup

Procedure:

-

N1-Protection: Protect the N1 position of 6-amino-1H-indazole using a suitable protecting group like SEM to prevent side reactions and direct lithiation.

-

Dissolve the N1-protected indazole in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of n-BuLi (typically 1.1 to 1.2 equivalents) to the reaction mixture. Stir for a period to ensure complete deprotonation at the C4 position.[4]

-

Quench the resulting anion by bubbling dry CO₂ gas through the solution or by adding crushed dry ice.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, acidifying the aqueous layer with HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the N1-protected 6-amino-1H-indazole-4-carboxylic acid.

-

The protecting group can be removed under acidic conditions to yield 6-amino-1H-indazole-4-carboxylic acid.

Causality and Insights:

-

Directed Metalation: The choice of a strong base like n-BuLi is essential for deprotonating the relatively non-acidic C-H bond on the aromatic ring.[4] The directing effect of the N1-heteroatom is key to achieving regioselectivity.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be oven-dried, and solvents must be anhydrous to prevent quenching of the base and ensure high yields.

-

Low Temperature: The reaction is performed at low temperatures to prevent side reactions and decomposition of the organolithium intermediate.

Protocol 3: Chlorination and Esterification

The final steps involve the chlorination of the 3-position and esterification of the carboxylic acid. The order of these steps can be varied. Here, we describe chlorination followed by esterification.

Materials:

-

6-Amino-1H-indazole-4-carboxylic acid

-

Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂))

-

Appropriate alcohol for esterification (e.g., Methanol, Ethanol)

-

Acid catalyst (e.g., Sulfuric acid (H₂SO₄), Thionyl chloride (SOCl₂))

-

Solvent (e.g., Acetonitrile for chlorination, the alcohol itself for esterification)

Procedure (Chlorination):

-

Dissolve the 6-amino-1H-indazole-4-carboxylic acid in a suitable solvent like acetonitrile.

-

Add the chlorinating agent (e.g., NCS) portion-wise at room temperature.

-

Stir the reaction until TLC indicates full conversion of the starting material.

-

Perform a workup to isolate the crude 3-chloro-6-amino-1H-indazole-4-carboxylic acid.

Procedure (Esterification):

-

Suspend the 3-chloro-6-amino-1H-indazole-4-carboxylic acid in the desired alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid like concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction, neutralize the acid, and extract the ester product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Causality and Insights:

-

Chlorination: N-Chlorosuccinimide is a mild and effective electrophilic chlorinating agent for electron-rich heterocyclic systems.

-

Esterification: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Using thionyl chloride can also be effective as it converts the carboxylic acid to a more reactive acid chloride in situ, which then reacts with the alcohol.

Process Optimization and Critical Parameters

The successful synthesis of the target intermediate relies on careful control of several key parameters. The following table summarizes critical variables and their potential impact.

| Parameter | Step | Rationale and Impact on Outcome |

| Reaction Temperature | ortho-Metalation | Must be kept low (-78 °C) to ensure stability of the lithiated intermediate and prevent side reactions. Higher temperatures can lead to decomposition and reduced yield. |

| Stoichiometry of n-BuLi | ortho-Metalation | A slight excess (1.1-1.2 eq.) is used to ensure complete deprotonation. A large excess can lead to multiple deprotonations and side products. |

| Atmosphere | ortho-Metalation | A strictly inert atmosphere (Argon/Nitrogen) is critical as organolithium reagents react rapidly with oxygen and moisture. |

| Purity of CO₂ | Carboxylation | The CO₂ source must be dry. Any moisture will quench the organolithium intermediate before it can react with CO₂, drastically reducing the yield of the desired carboxylic acid. |

| Catalyst Loading | Hydrogenation | The amount of Pd/C catalyst can affect the reaction rate. Too little may result in a sluggish reaction, while too much is not cost-effective and can lead to over-reduction in some cases. |

| Acid Catalyst Conc. | Esterification | A catalytic amount of strong acid is sufficient. Too much can lead to degradation of the substrate or complicate the workup procedure. |

Analytical Characterization Summary

Proper analytical characterization is essential to confirm the identity and purity of the intermediates and the final product.

| Compound | Technique | Expected Key Signals/Values |

| Alkyl 3-Chloro-6-amino-1H-indazole-4-carboxylate | ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range, a signal for the NH₂ group, a signal for the indazole NH, and signals corresponding to the alkyl ester group. |

| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon of the ester (~165-170 ppm), and the carbons of the alkyl ester. | |

| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observable. | |

| IR (KBr) | Characteristic stretches for N-H (amine and indazole), C=O (ester), and C-Cl bonds. |

Conclusion

The synthesis of 3-chloro-6-amino-1H-indazole-4-carboxylate intermediates is a multi-step process that requires careful execution and control of reaction conditions. The route presented in this guide, which leverages a directed ortho-metalation strategy, provides a reliable pathway to this valuable building block. By understanding the causality behind each experimental choice and optimizing critical parameters, researchers can efficiently access this scaffold for the development of novel and impactful therapeutic agents.

References

-

Vasudevan, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Indian Chemical Society. Available at: [Link]

-

Drozd, T.N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

-

Pujari, J.N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

-

Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives. Heterocycles. Available at: [Link]

-

Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Drozd, T.N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol Guide: Mastering Nucleophilic Substitution at the 3-Position of Indazole

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Indazole C3-Position

The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure" in a multitude of biologically active compounds, particularly as kinase inhibitors. The functionalization of the 3-position is of paramount strategic importance, as substituents at this site often project into the ATP-binding pocket of kinases, directly influencing potency and selectivity. This guide provides a comprehensive overview of the reaction conditions and mechanistic considerations for achieving nucleophilic substitution at this critical position, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Mechanistic Foundations: Understanding Reactivity at C3

Direct nucleophilic substitution on an unsubstituted indazole ring is challenging due to the electron-rich nature of the heterocyclic system. Therefore, successful strategies rely on pre-functionalizing the 3-position with a suitable leaving group, typically a halogen (I, Br, Cl). Two primary mechanistic pathways are then employed for its displacement: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

The SNAr Pathway: An Addition-Elimination Approach

The SNAr mechanism is the most direct route for nucleophilic substitution and is particularly effective for strong nucleophiles.[1] The reaction proceeds through a two-step addition-elimination sequence.

-

Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The rate of this step is typically rate-determining.[3][4]

-

Step 2 (Elimination): Aromaticty is restored by the expulsion of the leaving group.

The feasibility of the SNAr reaction at the indazole 3-position is critically dependent on the ability of the indazole ring system to stabilize the negative charge of the Meisenheimer intermediate. The presence of electron-withdrawing groups (EWGs) on the benzene portion of the scaffold can significantly accelerate the reaction.[1][4]

Transition-Metal Catalysis: Expanding the Scope

For less reactive nucleophiles (e.g., amides, certain amines, alcohols) or when SNAr conditions fail, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice. These reactions offer broader substrate scope and often proceed under milder conditions. The most common examples are the Buchwald-Hartwig amination (for C-N bonds), and analogous reactions for C-O and C-S bond formation.

The general catalytic cycle involves:

-

Oxidative Addition: The active Pd(0) or Cu(I) catalyst inserts into the C3-Halogen bond.

-

Coordination & Deprotonation: The nucleophile coordinates to the metal center, and a base facilitates its deprotonation.

-

Reductive Elimination: The new C-Nu bond is formed, releasing the product and regenerating the active catalyst.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the metal center.

Comparative Analysis of Reaction Conditions

The choice between an SNAr and a metal-catalyzed approach depends on the nucleophile, the indazole substrate, and desired reaction conditions.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Metal-Catalyzed Cross-Coupling |

| Typical Nucleophiles | Strong nucleophiles: Hydrazine[5], alkoxides, thiolates, primary/secondary amines. | Weaker nucleophiles: Amides, aryl amines, alcohols, phenols, amino acid esters.[6] |

| Indazole Substrate | Requires a good leaving group (F > Cl > Br > I for rate).[4] Often enhanced by EWGs. | Requires a reactive C-X bond for oxidative addition (I > Br > Cl > OTf). |

| Key Reagents | Strong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO).[7] | Pd or Cu catalyst, ligand (e.g., Xantphos, BINAP), base (e.g., Cs₂CO₃, K₃PO₄).[6][8] |

| Advantages | Stoichiometric, no metal catalyst required, often simpler workup. | Broad substrate scope, milder conditions, high functional group tolerance.[9] |

| Disadvantages | Limited to strong nucleophiles, may require harsh conditions (high temp). | Catalyst cost, ligand sensitivity (air/moisture), potential for metal contamination in product. |

Experimental Protocols & Field-Proven Insights

The following protocols provide detailed, step-by-step methodologies for key transformations at the indazole 3-position.

Protocol 1: Direct Amination via SNAr (Synthesis of a 3-Aminoindazole)

This protocol is adapted from established procedures for the synthesis of 3-aminoindazoles from activated 2-halobenzonitriles, which proceed via an in-situ SNAr and cyclization.[5][10] The principle is directly applicable to the substitution of a pre-formed 3-haloindazole.

Objective: To synthesize 7-Bromo-4-chloro-1H-indazol-3-amine from a suitable precursor.

Causality: The reaction of a 2-halobenzonitrile with hydrazine is a classic route to 3-aminoindazoles.[5] The initial SNAr displacement of the most activated halide (often fluorine) by hydrazine is followed by an intramolecular cyclization onto the nitrile group. This method is robust and often high-yielding for activated substrates.

Materials:

-

3-Bromo-6-chloro-2-fluorobenzonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

n-Butanol (n-BuOH) or other suitable high-boiling solvent

-

Deionized Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-6-chloro-2-fluorobenzonitrile (1.0 eq).

-

Add n-butanol to create a solution or a mobile slurry (approx. 5-10 mL per gram of starting material).

-

Begin vigorous stirring and add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

If a solid has formed, collect it by filtration, wash with cold water and then a minimal amount of cold n-butanol or hexanes. Dry under vacuum.

-

If no solid forms, dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final 3-aminoindazole.[10]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general method for the C-N cross-coupling of a 3-bromoindazole with a primary or secondary amine, a powerful reaction for building molecular complexity.[6][11]

Objective: To couple a 3-bromo-1H-indazole with a representative amine (e.g., morpholine).

Causality: This reaction leverages a palladium catalyst and a specialized ligand (Xantphos) to facilitate the coupling of an amine, which may not be nucleophilic enough for a successful SNAr reaction.[12] Cesium carbonate is used as the base because its solubility in dioxane and its ability to deprotonate the amine without causing catalyst deactivation are crucial. Dioxane is an excellent solvent for this chemistry due to its high boiling point and ability to dissolve both organic substrates and the catalyst complex.[6]

Materials:

-

3-Bromo-1H-indazole (or N-protected derivative) (1.0 eq)

-

Morpholine (1.2-1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

-

Xantphos (4-10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0-2.5 eq)

-

Anhydrous 1,4-dioxane

-

Celite®

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask or round-bottom flask, add 3-bromoindazole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Through the septum, add anhydrous 1,4-dioxane, followed by the morpholine via syringe.

-

Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction until completion (typically 4-24 hours) by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.

Protocol 3: Copper-Catalyzed C-O Bond Formation

This protocol outlines a method for synthesizing 3-alkoxyindazoles, which are often difficult to prepare using SNAr methods due to the lower nucleophilicity of alcohols. Copper catalysis provides an effective alternative.[13][14]

Objective: To synthesize a 3-methoxy-1H-indazole from 3-iodo-1H-indazole.

Causality: Copper(I) salts are highly effective for promoting the coupling of alcohols and phenols with aryl halides (Ullmann condensation).[15] 3-Iodoindazoles are preferred substrates as the C-I bond is more reactive towards oxidative addition with Cu(I) than C-Br or C-Cl bonds. A strong base is required to generate the alkoxide nucleophile in situ. DMSO is a suitable polar aprotic solvent that can facilitate the reaction and solubilize the copper salt.[13]

Materials:

-

3-Iodo-1H-indazole (or N-protected derivative) (1.0 eq)

-

Sodium methoxide (NaOMe) (2.0 eq) or Methanol (excess) with a strong base like K₂CO₃ or NaH

-

Copper(I) iodide (CuI) (10-20 mol%)

-

N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand (20-40 mol%) (Optional but recommended)

-

Anhydrous Dimethyl sulfoxide (DMSO) or DMF

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 3-iodoindazole, sodium methoxide (if using solid), and CuI.

-

Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous DMSO. If using methanol and a different base, add the base first, followed by the solvent and then the methanol. Add the ligand (e.g., DMEDA) via syringe.

-

Heating: Seal the tube tightly and place it in a preheated oil bath at 110-130 °C. Stir vigorously.

-

Monitoring: Monitor the reaction until completion (typically 12-36 hours) by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench by pouring into a beaker of aqueous ammonia or ammonium chloride solution and stir for 30 minutes to complex the copper salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Poor leaving group; Steric hindrance. | For metal catalysis, try a different ligand/palladium precatalyst.[11] For SNAr, increase temperature or switch to a stronger base/more polar solvent. Use a more reactive halide (I > Br > Cl). |

| Side Product Formation | N1/N2 substitution on unprotected indazole; Reductive dehalogenation; Ligand degradation. | Protect the indazole N-H (e.g., with Boc, SEM, or THP groups). Ensure a rigorously inert atmosphere for metal-catalyzed reactions. Screen different ligands. |

| Difficulty in Product Isolation | Product is highly polar or water-soluble. | Use a different extraction solvent (e.g., dichloromethane). If the product is basic (e.g., 3-aminoindazole), an acid-base extraction may be effective. |

Conclusion

The functionalization of the indazole 3-position via nucleophilic substitution is a versatile and powerful tool in synthetic and medicinal chemistry. A thorough understanding of the underlying SNAr and metal-catalyzed mechanisms allows researchers to make informed decisions when selecting reaction conditions. By carefully choosing the leaving group, nucleophile, solvent, base, and, if necessary, the catalyst system, a wide array of 3-substituted indazoles can be accessed efficiently. The protocols and insights provided herein serve as a robust starting point for the development and optimization of these critical transformations.

References

- Benchchem, "Application Notes and Protocols: Derivatization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery," Benchchem Technical Library.

- Benchchem, "Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole," Benchchem Technical Library.

- Chemical Communications (RSC Publishing)

- Organic Letters, "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones," Organic Letters.

- Organic Chemistry Portal, "Indazole synthesis," Organic Chemistry Portal.

- Organic Chemistry Portal, "Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole," Organic Chemistry Portal.

- PMC, "Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones," PubMed Central.

- Literature Report, "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones," SlidePlayer.

- PMC, "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi

- Wikipedia, "Nucleophilic arom

- ResearchGate, "Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole," ResearchG

- Giraud, F., Anizon, F., & Moreau, P.

- White Rose Research Online, "Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions," White Rose Research Online.

- PubMed, "Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles," PubMed.

- PubMed, "[Novel access to indazoles based on palladium-catalyzed amin

- Chemical Science (RSC Publishing), "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles," Chemical Science.

- DSpace@MIT, "Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C

- ResearchGate, "Aerobic Cu(I)

- HETEROCYCLES, "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a vers

- Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry.

- Chemistry Steps, "Nucleophilic Arom

- ACS Publications, "Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization," ACS Public

- Nptel, "Nucleophilic Arom

- Beilstein Journals, "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols," Beilstein Journals.

- Journal of the American Chemical Society, "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture," Journal of the American Chemical Society.

- ResearchGate, "ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.

- MIT Open Access Articles, "Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles," DSpace@MIT.

- RSC Publishing, "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- Atlanchim Pharma, "Palladium-catalyzed Buchwald-Hartwig amination,"

- PMC, "Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review," PubMed Central.

- Organic Chemistry Portal, "Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source," Organic Chemistry Portal.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. atlanchimpharma.com [atlanchimpharma.com]

- 13. Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Selective Nitro Reduction of 3-Chloroindazoles

A Guide for Researchers, Scientists, and Drug Development Professionals